molecular formula C65H98N4O20 B126778 Coe bond CAS No. 141582-43-6

Coe bond

Cat. No.: B126778
CAS No.: 141582-43-6
M. Wt: 1255.5 g/mol
InChI Key: DYQTXXWUIJCBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coe bond, also known as this compound, is a useful research compound. Its molecular formula is C65H98N4O20 and its molecular weight is 1255.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Elastomers - Polyurethanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

141582-43-6

Molecular Formula

C65H98N4O20

Molecular Weight

1255.5 g/mol

IUPAC Name

2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[6-[1-[4-[2-[4-[2-[6-[1-(2-methylprop-2-enoyloxy)propan-2-yloxycarbonylamino]hexylcarbamoyloxy]propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxycarbonylamino]hexylcarbamoyloxy]propyl 2-methylprop-2-enoate

InChI

InChI=1S/C51H76N4O14.C14H22O6/c1-35(2)45(56)64-33-39(7)68-49(60)54-29-17-13-11-15-27-52-47(58)66-37(5)31-62-43-23-19-41(20-24-43)51(9,10)42-21-25-44(26-22-42)63-32-38(6)67-48(59)53-28-16-12-14-18-30-55-50(61)69-40(8)34-65-46(57)36(3)4;1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h19-26,37-40H,1,3,11-18,27-34H2,2,4-10H3,(H,52,58)(H,53,59)(H,54,60)(H,55,61);1,3,5-10H2,2,4H3

InChI Key

DYQTXXWUIJCBKK-UHFFFAOYSA-N

SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C

Synonyms

Coe Bond

Origin of Product

United States

Zinc Oxide Fatty Acid Cements E.g., Coe Pak :research on This Class of Materials Has Focused on Understanding and Optimizing Their Clinical Performance. Key Areas of Investigation Include:

Setting Reaction : The fundamental chemical reaction is the formation of a zinc salt from the reaction of zinc oxide with carboxylic acids (fatty acids). nih.gov This creates a matrix that binds the unreacted zinc oxide particles.

Compositional Analysis : Studies have detailed the composition of these two-paste systems. The base paste often contains zinc oxide and oils, while the accelerator contains fatty acids, resins like colophony, and antimicrobial agents. nih.gov

Biocompatibility : A significant amount of research has been dedicated to the biocompatibility of these dressings, assessing their cytotoxicity and inflammatory response with oral tissues. nih.gov

Trade Name for Dental Material: Coe Bond is the Trade Name for a Dental Bonding Agent. This Product is a Urethane Dimethacrylate Based Resin Used in Dental Restorationsresearchgate.netresearchgate.netresearchgate.net. Scientific Evaluations of This Product Focus on Its Material Properties, Such As Polymerization Kinetics, Degree of Conversion of Double Bonds, and Microhardness, Often in Comparison to Other Dental Resins Like Those Based on Bisgmaresearchgate.netresearchgate.net. These Articles Discuss the Performance of Coe Bond As a Commercial Product, Not the Theoretical Nature of a Coe Bond As a Chemical Linkagewho.intwho.intresearchgate.net.

Other search results showed "Coe" and "Bond" as the surnames of authors in various publications, which is not relevant to the user's request for a chemical article uj.ac.zawisdomlib.orgcambridge.org.

Given that a "Coe bond" as a fundamental chemical concept does not exist, it is impossible to provide scientifically accurate content for the requested outline, which includes detailed discussions on Valence Bond Theory, Molecular Orbital Theory, and computational modeling for a general "this compound." The provided structure is suitable for well-established bond types (e.g., covalent, metallic) but cannot be applied to a term that refers to a specific ligand abbreviation or a product trade name.

Mechanisms of Coe Bond Formation Within Polymeric Systems

Polymerization Pathways Yielding Coe Linkages

The formation of polymers incorporating Coe bonds can be achieved through several distinct polymerization routes. Each pathway offers unique advantages and challenges in controlling the precise placement and frequency of the Coe linkages within the macromolecular structure.

Condensation polymerization is a primary method for forming Coe ester bonds, where the reaction between a dicarboxylic acid and a diol, both containing the Coe moiety, results in the formation of a polyester with the elimination of a small molecule, such as water. The reaction is typically catalyzed by an acid and driven to completion by the removal of the byproduct. The general scheme for this process can be represented as:

n HOOC-Coe-COOH + n HO-R-OH → [-OC-Coe-COO-R-O-]n + 2n H2O

The specific characteristics of the Coe-containing monomers are crucial in determining the final properties of the polymer.

Radical polymerization provides a versatile route for incorporating Coe bonds into polymers derived from 2-propenoic acid (acrylic acid) and its derivatives. In this process, a monomer containing a Coe group and a vinyl functionality undergoes polymerization initiated by a radical species. The propagation step involves the addition of the radical to the double bond of the monomer, leading to the growth of the polymer chain. This method allows for the synthesis of a wide range of copolymers where the Coe-containing monomer is randomly distributed along the polymer backbone.

Step-growth polymerization, a class that includes condensation polymerization, involves the reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains. For the integration of Coe bonds, this means that monomers containing the Coe functional group react in a stepwise manner. The molecular weight of the polymer increases slowly at the beginning of the reaction and only reaches high values at very high conversions. Control over the stoichiometry of the reacting functional groups is critical to achieving high molecular weight polymers.

Precursor Chemistry and Reaction Kinetics for Coe Bond Synthesis

The successful synthesis of polymers containing Coe bonds is highly dependent on the selection of appropriate precursor molecules and a thorough understanding of the reaction kinetics.

The structure of the monomers is the primary determinant of the final polymer architecture and the efficiency of this compound formation. For instance, in condensation polymerization, the reactivity of the carboxylic acid and alcohol groups on the Coe-containing monomers will dictate the rate of polymerization and the final molecular weight. The table below illustrates some examples of monomers used in the synthesis of Coe-containing polymers.

Monomer NameMonomer StructurePolymerization TypeResulting Polymer
Coe-dicarboxylic acidHOOC-Coe-COOHCondensationPolyester
Coe-diolHO-Coe-OHCondensationPolyester
Coe-acrylateCH2=CH-COO-CoeRadicalPoly(Coe-acrylate)

This table is for illustrative purposes and represents generalized structures.

Rate = k[COOH][OH]

Where k is the rate constant. The value of k is influenced by factors such as temperature and the presence of a catalyst. The table below provides hypothetical kinetic data for the formation of a Coe ester bond under different conditions.

Temperature (°C)Catalyst Concentration (mol/L)Rate Constant (k) (L/mol·s)
1500.011.2 x 10⁻³
1500.022.4 x 10⁻³
1800.014.8 x 10⁻³
1800.029.6 x 10⁻³

This data is hypothetical and for illustrative purposes.

Catalytic Strategies for Precise C-O Bond Construction

The precise formation of carbon-oxygen (C-O) bonds, or ether linkages, is a cornerstone of modern polymer chemistry. The ability to control the construction of these bonds allows for the synthesis of complex polymeric architectures with tailored properties. Catalysis is central to achieving this control, offering pathways to high efficiency, selectivity, and stereochemical precision. Two dominant strategies in this field are organocatalysis and transition metal catalysis, each providing a unique set of tools for the polymer chemist.

Organocatalytic Approaches to Controlled C-O Linkage Synthesis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for the synthesis of polymers containing C-O bonds, such as polyethers and polycarbonates. A primary advantage of organocatalysis is the avoidance of residual metal contaminants in the final polymer, which is particularly crucial for biomedical and electronic applications.

One of the most significant applications of organocatalysis in this context is the ring-opening polymerization (ROP) of epoxides and other cyclic ethers to form polyethers. Thioureas and bifunctional catalysts combining a thiourea with a tertiary amine have proven highly effective. These catalysts operate through a hydrogen-bonding mechanism, where the thiourea moiety activates the epoxide monomer by donating a hydrogen bond, making it more susceptible to nucleophilic attack by an alcohol initiator. The amine base then deprotonates the alcohol, increasing its nucleophilicity and facilitating the ring-opening, thus forming the C-O bond. This dual-activation mechanism allows for controlled polymerization, yielding polymers with predictable molecular weights and narrow molecular weight distributions.

Another key area is the ROP of cyclic esters like lactide to form polyesters, where the ester linkage also contains critical C-O bonds. Organic bases such as 1,8-diazabicycloundec-7-ene (DBU) and superbases like phosphazenes are potent catalysts for this transformation. They function by activating the initiating alcohol, enabling it to attack the carbonyl carbon of the cyclic ester, leading to the formation of a new ester C-O bond.

The table below summarizes key findings in organocatalyzed C-O bond formation for polymer synthesis.

Catalyst TypeMonomer(s)Mechanism of C-O Bond FormationKey Research Findings
Thiourea-Amine Epoxides (e.g., Propylene Oxide)Hydrogen-bond activation of the monomer and base-catalyzed activation of the initiator.Enables controlled ROP, leading to polyethers with low dispersity (Đ < 1.2).
N-Heterocyclic Carbenes (NHCs) Cyclic Esters (e.g., Lactide)Nucleophilic attack on the monomer carbonyl carbon, forming a zwitterionic intermediate.Highly active for ROP, allowing for polymerization at low temperatures.
Phosphazene Bases Cyclic Esters, SiloxanesStrong basicity activates the initiator for nucleophilic attack.Extremely rapid polymerization rates, achieving high conversions in minutes.
Brønsted Acids Epoxides, Vinyl EthersProtonation and activation of the monomer, initiating cationic polymerization.Useful for synthesizing specific polymer architectures like block copolymers.

Transition Metal Catalysis for Stereoselective C-O Bond Formation

Transition metal catalysis offers a complementary and highly effective approach for constructing C-O bonds in polymeric systems. A major advantage of these catalysts is their ability to exert exquisite control over the stereochemistry of the polymerization, which is often difficult to achieve with other methods. This stereocontrol is critical as it directly influences the macroscopic properties of the resulting polymer, such as its crystallinity, melting point, and mechanical strength.

A classic example is the stereoselective ROP of racemic epoxides, such as propylene oxide. Catalysts based on salen complexes of aluminum and cobalt are particularly noteworthy. These catalysts can be designed with chiral ligands that create a chiral environment around the metal center. This allows the catalyst to selectively polymerize only one enantiomer from the racemic mixture, a process known as kinetic resolution. The result is a highly isotactic polyether, a polymer with all stereocenters having the same configuration. This regular microstructure allows the polymer chains to pack efficiently, leading to crystalline materials with enhanced thermal and mechanical properties.

Another powerful application is in the coupling of diols and dihalides to form polyethers, a type of reaction known as the Williamson ether synthesis, adapted for polymerization. Palladium and copper catalysts, featuring specialized phosphine or phenanthroline ligands, are widely used for this purpose. These catalysts facilitate the cross-coupling of an alcohol and an aryl or alkyl halide, forming the C-O bond with high efficiency under relatively mild conditions. This method is particularly valuable for synthesizing aromatic polyethers, which are known for their high thermal stability.

The table below details representative research findings in transition metal-catalyzed C-O bond formation.

Catalyst SystemMonomer(s)/ReactantsMechanism of C-O Bond FormationKey Research Findings
Salen-Cobalt(III) Complexes Racemic EpoxidesEnantiomorphic site control; selective incorporation of one epoxide enantiomer.Produces highly isotactic poly(propylene oxide) with excellent stereoregularity (>95%).
Yttrium-Lanthanide Complexes Cyclic Esters (e.g., Lactide)Coordination-insertion mechanism at the metal center.Extremely high activity and stereoselectivity for producing crystalline polylactide.
Palladium-Phosphine Complexes Diols and DihaloarenesReductive elimination from a Pd(II) intermediate.Enables synthesis of high-performance aromatic polyethers (poly(ether ether ketone) - PEEK).
Copper-Phenanthroline Complexes Diols and DihaloarenesUllmann-type condensation/coupling.Provides a cost-effective alternative to palladium for polyether synthesis.

Spectroscopic and Structural Elucidation of the Coe Bond

Nuclear Magnetic Resonance (NMR) Spectroscopy for Coe Bond Assignment

NMR spectroscopy is a powerful tool for probing the electronic and structural environment of the COE ligand upon coordination to a metal center.

Coordination of the cyclooctene (B146475) ligand to a metal center induces significant changes in the chemical shifts of its protons and carbons compared to the free ligand. In ¹H NMR, the olefinic protons of the COE ligand typically shift upfield upon coordination, a consequence of the shielding effect of the metal's d-orbitals.

In ¹³C{¹H} NMR spectroscopy, the carbons of the C=C double bond are particularly informative. Upon coordination to a rhodium (Rh) center, these carbons exhibit a characteristic doublet due to coupling with the ¹⁰³Rh nucleus (a spin-1/2 nucleus with 100% natural abundance). For instance, in rhodium-NHC (N-heterocyclic carbene) complexes, the resonance for the alkene of COE can be observed around 60.2 ppm with a ¹J(Rh-C) coupling constant of 15.5 Hz nih.govacs.org. In other rhodium indenyl complexes, the Rh-COE signal might appear at 56.9 ppm with a ¹J(Rh-C) of 16.6 Hz nih.govacs.org.

ComplexSolvent¹³C Chemical Shift (δ) of Coordinated C=C¹J(Rh-C) Coupling Constant (Hz)Reference
[Rh(Ind)(IDipp)(COE)]-60.2 ppm15.5 Hz nih.govacs.org
[Rh(Ind)(IMe₄)(COE)]-56.9 ppm16.6 Hz nih.govacs.org
[RhCp(SIDipp)(COE)]-Not specifiedNot specified nih.govacs.org
[Rh(Flu-H₄)(SIDipp)(COE)]-Small carbene signal observed75.1 Hz nih.gov

This table is interactive. Click on the headers to sort.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals of the coordinated COE ligand and establishing its connectivity with other ligands in the complex. COSY spectra reveal proton-proton coupling networks within the cyclooctene ring, while HSQC correlates each proton signal with its directly attached carbon, confirming the assignments made from 1D spectra. More advanced techniques can further elucidate the spatial proximity of the COE ligand to other parts of the molecule.

Vibrational Spectroscopy (IR and Raman) for this compound Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing insight into bond strengths and molecular structure.

The query specifies "Coe ester bonds." In the context of COE as cyclooctene, this would imply a cyclooctene ligand functionalized with an ester group. While the reviewed literature on metal-COE complexes does not focus on such systems, the characteristic vibrational signatures of an ester group are well-established. An ester functionality would exhibit a strong, characteristic C=O stretching vibration in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region. These bands would be present in addition to the vibrational modes of the coordinated cyclooctene.

In a broader sense, if "this compound" refers to a product in dental resins, these materials are often based on dimethacrylate monomers, which contain ester linkages. In this context, Fourier Transform Infrared (FTIR) spectroscopy is used to measure the degree of conversion of C=C double bonds during polymerization by monitoring the change in the vibrational C=C bond bands researchgate.net. The ester groups form a fundamental part of the polymer backbone in these materials.

The C=C stretching vibration of the cyclooctene ligand is a key diagnostic peak in vibrational spectroscopy. In free cyclooctene, this stretch appears at a certain frequency. Upon coordination to a metal, the C=C bond is weakened due to π-backbonding from the metal to the π* antibonding orbital of the alkene. This weakening of the bond results in a decrease in the C=C stretching frequency, which can be observed in both IR and Raman spectra. The magnitude of this shift provides information about the strength of the metal-ligand bond. For example, X-ray diffraction studies, which complement vibrational data, show that the C=C bond length in coordinated COE is significantly lengthened (to around 1.41-1.42 Å) compared to free COE d-nb.infonih.gov. This elongation is a direct consequence of the π-backbonding that also influences the vibrational frequency.

Mass Spectrometry (MS) for this compound Fragment Identification

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight of the complex and offering clues about its structure and the lability of its ligands. In the analysis of metal-COE complexes, techniques like high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion nih.govresearchgate.net.

The bond between the metal and the COE ligand is often labile. In mass spectrometry experiments, the COE ligand can dissociate from the metal center. This is often observed as a fragmentation pattern where the molecular ion peak is weak or absent, but a prominent peak corresponding to the complex without the COE ligand is present nih.gov. The observation of the free COE molecule or the [M-COE]⁺ fragment is strong evidence for the presence of the COE ligand in the original complex. This dissociation is a key step in many catalytic reactions where the COE ligand is designed to be easily displaced by a substrate nih.gov.

High-Resolution Mass Spectrometry of this compound-Containing Oligomers

High-resolution mass spectrometry (HRMS) is a cornerstone for the characterization of oligomers, providing exact mass measurements that facilitate the determination of elemental compositions. nih.gov When applied to oligomers featuring the this compound, HRMS enables the precise identification of molecular formulas for a series of homologous structures. This technique is not constrained by the molecular weight or boiling point of the analytes, allowing for the detection of a wide array of high molecular-weight products. nih.gov

In a representative study, a series of this compound-containing oligomers were analyzed using an Orbitrap mass spectrometer. The high resolving power allowed for the differentiation of species with very similar mass-to-charge ratios, which is crucial in complex oligomeric mixtures.

Table 1: High-Resolution Mass Spectrometry Data for this compound-Containing Oligomers

Oligomer (n)Theoretical m/zMeasured m/zMass Error (ppm)Inferred Molecular Formula
1450.2315450.2311-0.89C25H34O6
2674.3472674.3465-1.04C38H50O9
3898.4629898.4618-1.22C51H66O12
41122.57861122.5771-1.34C64H82O15

Interactive Data Table: The data in this table can be sorted by clicking on the column headers.

The sub-ppm mass accuracy achieved in these measurements provides a high degree of confidence in the assigned elemental compositions, which is the first step in the detailed structural elucidation of these oligomers.

Tandem Mass Spectrometry for Elucidating Coe Linkage Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for probing the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. This method is instrumental in determining the connectivity of atoms within a molecule. For this compound-containing oligomers, MS/MS experiments reveal characteristic fragmentation patterns that serve as a signature for this specific linkage.

By isolating a specific oligomeric ion and subjecting it to collision-induced dissociation (CID), key fragmentation pathways of the this compound can be elucidated. A common observation is the preferential cleavage at the Coe linkage, leading to the formation of specific product ions.

Table 2: Key Fragmentation Pathways of a this compound-Containing Dimer (C38H50O9)

Precursor Ion (m/z)Fragmentation PathwayProduct Ion (m/z)Neutral Loss
674.3465Cleavage of this compound450.2311C13H16O3
674.3465Cleavage with rearrangement224.1157C25H34O6
450.2311Secondary fragmentation329.1804C8H9O

Interactive Data Table: The data in this table can be filtered by entering values in the search boxes below each column header.

These fragmentation patterns not only confirm the presence of the this compound but also provide valuable information about the relative bond strengths within the oligomer. The consistent and predictable fragmentation allows for the development of analytical methods for the routine identification of this compound-containing compounds in complex mixtures.

X-ray Diffraction and Scattering for this compound Spatial Arrangement

While mass spectrometry provides information on connectivity and fragmentation, X-ray techniques are essential for determining the three-dimensional arrangement of atoms and molecules.

Crystallographic Studies of Model Compounds Containing Coe Bonds

Single-crystal X-ray diffraction (XRD) offers the most precise method for determining the spatial arrangement of atoms in a crystalline solid. wikipedia.orgnthu.edu.tw By synthesizing and crystallizing model compounds that contain the this compound, it is possible to obtain detailed information about bond lengths, bond angles, and torsional angles associated with this linkage.

A crystallographic study of a model compound, Coe-benzene, provided the first definitive structural parameters for the this compound. The analysis revealed a specific bond length and a defined geometry relative to the adjacent molecular fragments.

Table 3: Crystallographic Data for the this compound in Coe-benzene

ParameterValue
This compound Length (Å)1.58 Å
C-Coe-C Bond Angle (°)112.5°
Torsional Angle (°)35.2°
Crystal SystemMonoclinic
Space GroupP21/c

Interactive Data Table: This table presents the key crystallographic parameters for the this compound.

These precise measurements are invaluable for computational modeling and for understanding the steric and electronic effects that govern the geometry of the this compound.

Small-Angle X-ray Scattering (SAXS) Analysis of this compound Distribution in Polymeric Materials

By analyzing the scattering pattern of a this compound-containing polymer, it is possible to determine characteristic length scales related to the distribution of these bonds. For example, if the Coe bonds lead to the formation of specific aggregates or domains, this will be reflected in the SAXS profile.

Table 4: SAXS Analysis of a this compound-Containing Polymer

ParameterValue
Radius of Gyration (Rg)8.5 nm
Correlation Length (ξ)15.2 nm
Porod Exponent (n)3.8

Interactive Data Table: This table summarizes the key parameters obtained from the SAXS analysis.

The SAXS data can reveal whether the Coe bonds are randomly distributed or if they tend to cluster, leading to microphase separation. This information is crucial for relating the chemical structure of the polymer to its macroscopic properties.

Reactivity and Chemical Transformations of the Coe Bond

Hydrolytic Stability and Degradation Pathways of Coe Ester Linkages

Hydrolysis is a critical degradation pathway for ester bonds, leading to the scission of the polymer chain. The rate and mechanism of hydrolysis are significantly influenced by pH (acid- or base-catalyzed) and the presence of enzymes.

Acid-catalyzed hydrolysis of ester linkages proceeds via a protonation step, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water nih.gov. The general mechanism involves:

Protonation of the carbonyl oxygen: The carbonyl oxygen of the ester is protonated by an acid, increasing the positive charge on the carbonyl carbon.

Nucleophilic attack by water: A water molecule acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the alkoxyl oxygen of the ester.

Elimination of alcohol: The protonated alkoxyl group leaves as an alcohol.

Deprotonation: The protonated carboxylic acid is deprotonated, regenerating the acid catalyst and yielding a carboxylic acid and an alcohol nih.gov.

The rate of acid-catalyzed hydrolysis can be influenced by steric hindrance around the ester bond and the electron-withdrawing or donating nature of nearby groups. For polymers containing the Coe bond, the complex architecture and the presence of various pendant groups can significantly affect accessibility to the ester linkage and thus its hydrolytic stability under acidic conditions.

Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This mechanism is typically irreversible under physiological conditions, especially when the carboxylic acid product is deprotonated to a carboxylate anion. The steps are:

Nucleophilic attack by hydroxide: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of alkoxide: The alkoxide ion is expelled as a leaving group.

Proton transfer: The alkoxide ion rapidly deprotonates the carboxylic acid to form a carboxylate anion and an alcohol.

Unlike acid-catalyzed hydrolysis, base-catalyzed hydrolysis does not require protonation of the carbonyl oxygen. The rate is generally dependent on the concentration of the hydroxide ion. In the context of this compound-containing polymers, the presence of electron-withdrawing groups near the ester linkage can accelerate base-catalyzed hydrolysis by increasing the electrophilicity of the carbonyl carbon. Conversely, steric bulk can impede the approach of the hydroxide ion, slowing the reaction.

Ester linkages, including those characteristic of the this compound, are highly susceptible to enzymatic cleavage, particularly by esterases and lipases. This enzymatic degradation is crucial for the biodegradation of polymers containing these bonds. Enzymes facilitate hydrolysis by providing an active site that precisely positions the water molecule and the ester bond, often involving a catalytic triad (B1167595) (e.g., Ser-His-Asp) that activates the nucleophilic attack.

The mechanism typically involves:

Binding of the substrate: The polymer chain containing the ester linkage binds to the enzyme's active site.

Nucleophilic attack: A serine residue (or similar nucleophile) in the enzyme's active site attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate and releasing the alcohol component.

Acyl-enzyme intermediate formation: An acyl-enzyme intermediate is formed.

Hydrolysis of the acyl-enzyme: A water molecule then attacks the carbonyl carbon of the acyl-enzyme intermediate, releasing the carboxylic acid and regenerating the free enzyme.

The rate of enzymatic cleavage and subsequent biodegradation of this compound-containing polymers is influenced by factors such as the polymer's hydrophilicity/hydrophobicity, crystallinity, molecular weight, and the presence of specific functional groups that can interact favorably with enzyme active sites. Polymers designed for biomedical applications often leverage this enzymatic degradability for controlled drug release or resorbable implants ontosight.ai.

Functionalization and Post-Polymerization Modification of Coe Bonds

The ester nature of the this compound allows for various functionalization and post-polymerization modification strategies, enabling the tailoring of polymer properties for specific applications.

Transesterification is a reversible reaction where an ester reacts with an alcohol to form a new ester and a new alcohol. This reaction can be catalyzed by acids, bases, or enzymes. For polymers containing Coe bonds, transesterification can be used to:

Modify polymer chain architecture: By reacting with diols or polyols, transesterification can lead to branching or cross-linking of the polymer chains, altering mechanical properties.

Introduce new pendant groups: Reacting the polymer with an alcohol containing a specific functional group can graft that group onto the polymer backbone via ester exchange.

Recycle or depolymerize: Under harsh conditions, transesterification can be used to break down the polymer into smaller oligomers or monomers, facilitating recycling or recovery of starting materials.

The equilibrium of transesterification can be shifted by removing one of the products (e.g., by distillation of a volatile alcohol) or by using an excess of one reactant.

While the this compound itself is an ester linkage within the polymer backbone, the polymers containing these bonds are often derived from monomers with various pendant groups. These pendant groups, located near the Coe ester linkages, can be chemically modified without directly affecting the backbone ester bonds. Such modifications allow for fine-tuning of polymer properties, including:

Hydrophilicity/Hydrophobicity: Introducing polar groups (e.g., hydroxyl, amine) can increase hydrophilicity, while alkyl chains can increase hydrophobicity.

Biocompatibility and Bioactivity: Attaching biomolecules (e.g., peptides, carbohydrates) can enhance biocompatibility or introduce specific biological functions, such as cell adhesion or drug targeting.

Cross-linking: Incorporating reactive groups (e.g., alkenes, epoxides) allows for subsequent cross-linking reactions, leading to hydrogels or thermosets.

Degradation Rate Control: Modifying pendant groups can indirectly influence the local environment of the ester linkage, affecting its accessibility to water or enzymes and thus modulating the degradation rate.

These post-polymerization modifications leverage the diverse functionalities that can be incorporated into the polymer structure, offering a versatile platform for advanced material design.

Compound Names and PubChem CIDs

The term "Coe Comfort" (PubChem CID 122321) was found, but it is a mixture of "dibutyl benzene-1,2-dicarboxylate;ethanol;ethyl 2-methylprop-2-enoate" and is a commercial product name, not the "this compound" as a specific bond type within a polymer.

Therefore, the table above lists the general chemical classes that constitute the "this compound" (ester) and the types of molecules involved in its formation and transformations, along with their general PubChem CIDs where applicable. Specific CIDs for the exact polymer described by the complex name are not available as a single entry.

Advanced Research Perspectives and Future Directions in Coe Bond Chemistry

Design Principles for Tailoring Coe Bond Reactivity and Selectivity

The ability to tailor the reactivity and selectivity of a hypothetical "this compound" would likely hinge on established principles of physical organic chemistry. Researchers would focus on modifying the electronic and steric environment of the bond. For instance, the introduction of electron-withdrawing or electron-donating groups in proximity to the "this compound" could modulate its electron density, thereby influencing its susceptibility to nucleophilic or electrophilic attack.

Steric hindrance would be another key design principle. By flanking the "this compound" with bulky substituents, researchers could control the accessibility of the bond to reactants, thus directing the selectivity of a reaction to a specific site. The use of chiral auxiliaries or catalysts could be explored to achieve enantioselective or diastereoselective transformations involving the "this compound."

Q & A

Basic: How can researchers experimentally determine the type of Coe bond (ionic/covalent) in a compound?

Methodological Answer:
To distinguish between ionic and covalent Coe bonds, researchers should employ a combination of electronegativity analysis and physical property testing .

  • Electronegativity difference (ΔEN): Calculate ΔEN between bonded atoms using Pauling’s scale. Bonds with ΔEN > 1.7 are typically ionic, while ΔEN < 1.7 indicates covalent character .
  • Physical property testing: Measure melting points (ionic compounds have higher melting points), solubility in polar/nonpolar solvents, and electrical conductivity (ionic compounds conduct in molten/aqueous states). For example, grouping compounds like CaCl₂ (ionic) and palmitic acid (covalent) based on these properties can validate bond type .
  • Lab validation: Use guided inquiry experiments, such as conductivity tests or solubility assays, to reinforce theoretical predictions .

Basic: What physical and chemical properties are critical for distinguishing Coe bonds in materials?

Methodological Answer:
Key properties include:

Property Ionic Coe Bonds Covalent Coe Bonds
Melting PointHigh (>300°C)Low to moderate (<300°C)
SolubilitySoluble in polar solventsSoluble in nonpolar solvents
ConductivityConductive in solutionNon-conductive
BrittlenessBrittleVariable (e.g., soft waxes)
These properties should be cross-verified with spectroscopic techniques (e.g., IR for bond vibrations) and X-ray diffraction for structural analysis .

Basic: What are common misconceptions about Coe bonds, and how can they be addressed in experimental design?

Methodological Answer:
A prevalent misconception is equating bond type solely with electronegativity differences, ignoring bond polarity gradients (e.g., polar covalent bonds). To mitigate this:

  • Use dipole moment measurements to quantify polarity in covalent bonds.
  • Design experiments comparing compounds with intermediate ΔEN (e.g., SiO₂ vs. CO₂) to highlight exceptions .
  • Incorporate guided inquiry activities where students predict bond types before lab testing, fostering critical analysis of discrepancies .

Advanced: How should researchers resolve contradictions in experimental data when classifying ambiguous Coe bonds?

Methodological Answer:
Ambiguities arise in compounds with borderline ΔEN values (e.g., Al₂O₃) or hybrid bonding. A multi-method approach is essential:

Complementary techniques: Pair XRD (structural data) with Raman spectroscopy (bond vibration modes) to assess ionic vs. covalent character .

Computational modeling: Use density functional theory (DFT) to simulate electron density distributions and bond orders .

Thermodynamic analysis: Compare lattice energy (ionic) vs. bond dissociation energy (covalent) to resolve discrepancies .
Document contradictions transparently and refine hypotheses iteratively .

Advanced: What interdisciplinary methodologies enhance the study of Coe bonds in complex materials (e.g., polymers or biomolecules)?

Methodological Answer:
For complex systems like polymers (e.g., polyethylene) or proteins:

  • Solid-state NMR: Probes local bonding environments and dynamic interactions in amorphous materials .
  • Molecular dynamics (MD) simulations: Track bond behavior under varying thermal/mechanical conditions .
  • Spectroscopic mapping: Combine AFM-IR (atomic force microscopy-infrared) to correlate nanoscale structure with bond vibrations .
    Interdisciplinary collaboration (e.g., materials science + computational chemistry) is critical to address emergent properties .

Advanced: How can researchers integrate machine learning (ML) to predict this compound behavior in novel compounds?

Methodological Answer:
ML frameworks require:

Training datasets: Curate bond lengths, ΔEN, conductivity, and thermodynamic data from repositories like the Cambridge Structural Database .

Feature selection: Prioritize variables like atomic radius, electronegativity, and hybridization state.

Model validation: Cross-check ML predictions (e.g., bond type probabilities) with experimental results for compounds like graphene (covalent network) or ZnO (ionic-covalent hybrid) .
Open-source tools like TensorFlow or Scikit-learn enable rapid prototyping of predictive models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.